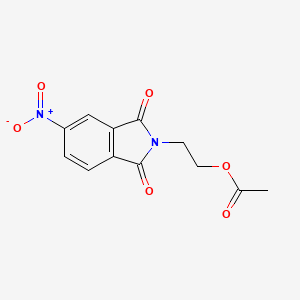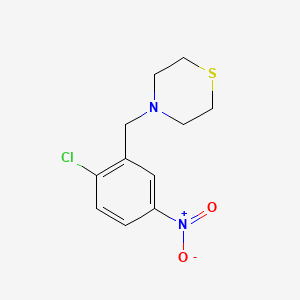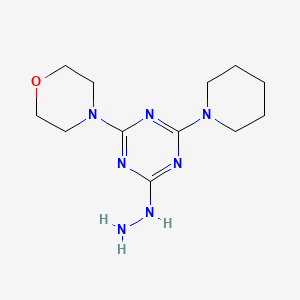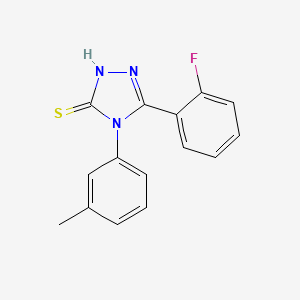
6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives, including "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," often involves multi-step chemical reactions that include cyclization, nitration, chlorination, and condensation steps. For example, Anzini et al. (1991) describe synthetic pathways for quinoline derivatives, highlighting methods that could be relevant for synthesizing the subject compound through intermediate stages and reactions with chloroquinoline derivatives (Anzini, Cappelli, & Vomero, 1991). Additionally, Patel and Vohra (2006) discuss the synthesis of quinolinol compounds, providing insights into the chemical processes that might be applied to our compound of interest (Patel & Vohra, 2006).
Molecular Structure Analysis
The molecular structure of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" is characterized by the presence of a quinolinol core, substituted by a piperidinylmethyl group and chloro and methyl groups at specific positions. The structural features influence the compound's electronic configuration and chemical reactivity. Studies like those by Arulraj et al. (2019) on similar compounds provide insights into molecular structure through crystal structure analysis and DFT calculations, offering a basis for understanding the electronic and geometric properties of quinolinol derivatives (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).
Chemical Reactions and Properties
Quinolinol derivatives participate in a variety of chemical reactions, including N-alkylation, cyclization, and cross-coupling reactions. Roopan and Khan (2010) discuss the N-alkylation of quinoline derivatives using ZnO nanorods as a catalyst, illustrating the type of chemical transformations that "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" might undergo (Roopan & Khan, 2010).
Physical Properties Analysis
The physical properties of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For instance, the work by Sapochak et al. (2001) on methyl-substituted quinolinolato chelates discusses how structural modifications affect physical properties like photoluminescence and thermal stability, providing a framework for understanding the physical characteristics of our compound (Sapochak, Padmaperuma, Washton, Endrino, Schmett, Marshall, Fogarty, Burrows, & Forrest, 2001).
特性
IUPAC Name |
6-chloro-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMLFYIPWORRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6806135 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5656444.png)

![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)
![3-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5656453.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)
![N,N-dimethyl-2-({[(1-methyl-1H-benzimidazol-5-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5656469.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)


![1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine](/img/structure/B5656499.png)
![2-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B5656506.png)

![cis-N-[3-(2-pyridinyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5656530.png)
![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)